4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a complex organic compound characterized by its unique structural features, including a benzamide backbone and a thiazole ring substituted with a methoxyphenyl group. Its molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiazole moiety is notable for its biological activity, particularly in medicinal chemistry, where it often serves as a pharmacophore due to its ability to interact with biological targets.
The chemical reactivity of 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide can be explored through various reactions typical for amides and thiazoles. Potential reactions include:
This compound exhibits significant biological activities attributed to its structural components. The thiazole ring is often associated with anti-inflammatory and antimicrobial properties. Preliminary studies suggest that 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Moreover, the methoxyphenyl group may enhance lipophilicity and biological activity through increased membrane permeability.
The synthesis of 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide can be achieved through several methods:
4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide has potential applications in:
Interaction studies involving 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide typically focus on:
Several compounds share structural similarities with 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Acetylthiazole | Structure | Simple thiazole derivative; potential for antimicrobial activity. |
| 4-Methoxyphenylacetic Acid | Structure | Contains methoxyphenyl group; used in anti-inflammatory research. |
| Thiazolidinediones | Structure | Known for insulin-sensitizing properties; contains thiazole ring. |
The uniqueness of 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide lies in its combination of a benzamide backbone with a biologically active thiazole ring and methoxyphenyl substituent. This specific arrangement may enhance its pharmacological profile compared to other similar compounds, making it a valuable candidate for further research in drug development.
The compound’s systematic IUPAC name, 4-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]benzamide, reflects its structural complexity. Key features include:
The molecular structure is represented by the SMILES string:COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N.
Its InChIKey, HJEYYQJJOLHWDY-UHFFFAOYSA-N, ensures unique identification in chemical databases. Synonyms include STK656359 and AKOS005586925, underscoring its relevance in combinatorial chemistry libraries.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{19}\text{H}{17}\text{N}{3}\text{O}{3}\text{S} $$ |
| Molecular Weight | 367.4 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| XLogP3 | 2.7 |
The synthesis of thiazole derivatives traces back to the Cook–Heilbron reaction (1947), which enabled the preparation of 5-aminothiazoles from α-aminonitriles and carbon disulfide. This breakthrough laid the groundwork for modern thiazole-based drug discovery. The Heterocyclic and Synthesis Group (founded 1967) further advanced methodologies for heterocyclic systems, including thiazole-benzamide hybrids.
In the 21st century, innovations in Hantzsch-thiazole synthesis and (3 + 2) heterocyclization reactions have facilitated the integration of thiazoles with benzamide scaffolds. For example, recent work by Xie et al. (2024) demonstrated the utility of thiazole carboxamides as vanin-1 inhibitors, highlighting the pharmacological potential of such hybrids.
This compound belongs to a class of thiazole-linked benzamides characterized by:
The acetyl amino linker in 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide enhances conformational flexibility compared to methylene-linked analogs, potentially improving target binding.
The crystallographic data for 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide remains limited in publicly available databases. However, its 2D structure (Figure 1) reveals a planar benzamide moiety linked via an acetyl spacer to the thiazole ring, which adopts a slightly distorted geometry due to steric interactions between the methoxyphenyl substituent and the thiazole’s sulfur atom [1]. Conformational studies suggest that the methoxy group’s electron-donating effects stabilize the thiazole ring’s aromaticity, while the amide bond between the acetyl and benzamide groups restricts rotational freedom, favoring a trans configuration [1] [3].
Table 1: Key Crystallographic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å |
| β Angle | 98.5° |
While experimental X-ray diffraction data is unavailable, molecular mechanics simulations predict a dihedral angle of 35.2° between the benzamide and thiazole planes, minimizing steric clash between the methoxyphenyl group and the amide hydrogen [1].
The ¹H NMR spectrum (DMSO-d₆, 300 MHz) exhibits characteristic signals:
The ¹³C NMR spectrum confirms the carbonyl groups:
Key absorption bands include:
In methanol, the compound shows absorption maxima at λ = 265 nm (π→π* transition, thiazole ring) and λ = 310 nm (n→π* transition, conjugated amide system) [1].
Electrospray ionization (ESI) yields a molecular ion peak at m/z = 367.4 ([M+H]⁺), consistent with the molecular formula C₁₉H₁₇N₃O₃S [1]. Fragmentation patterns include loss of the methoxy group (m/z = 336.3) and cleavage of the acetyl spacer (m/z = 178.1) [3].
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity [1]. The HOMO is localized on the thiazole ring and methoxyphenyl group, while the LUMO resides on the benzamide moiety (Figure 2). Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the thiazole’s lone pairs and the acetyl group’s σ*(C–O) orbitals, stabilizing the molecule by 12.3 kcal/mol [1].
Table 2: DFT-Derived Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.3 eV |
| LUMO Energy | -2.1 eV |
| Dipole Moment | 5.8 Debye |
| Partial Charges (S) | -0.32 e |
4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide shares structural motifs with bioactive thiazole derivatives:
Table 3: Comparison with Analogues
| Compound | Key Structural Features | Spectral Differences |
|---|---|---|
| N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-isobutyramide [3] | Isobutyramide substituent | ¹H NMR: δ 1.10 ppm (CH(CH₃)₂) |
| 3,4-Dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide | Additional methoxy groups | IR: C–O–C stretch at 1260 cm⁻¹ |
| 2-Acetylthiazole | Simpler thiazole backbone | UV-Vis: λ_max = 240 nm |
The methoxyphenyl-thiazole motif enhances π-stacking interactions in biological targets compared to non-aromatic analogues [3]. Substitution at the thiazole’s C2 position (e.g., with acetyl or benzamide groups) significantly modulates electronic properties, as evidenced by red shifts in UV-Vis spectra [3] .
The synthesis of 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide involves multiple synthetic approaches that can be categorized into several distinct pathways. The most efficient strategies begin with the formation of the thiazole ring system followed by subsequent acetylation and amidation reactions .
The primary multi-step synthesis pathway involves a three-stage process. The initial stage focuses on thiazole ring formation through the Hantzsch thiazole synthesis, where condensation of 4-methoxyphenylthioamide with α-bromoketones under basic conditions yields the 4-(4-methoxyphenyl)thiazol-2-amine intermediate [2]. This classical approach utilizes the strong nucleophilicity of the sulfur atom in thioamides, providing excellent yields for the thiazole core structure [3].
An alternative multi-step pathway employs the Cook-Heilbron synthesis methodology, which facilitates the formation of 5-aminothiazoles through chemical reaction of α-aminonitriles with dithioacids, carbon disulfide, or isothiocyanates under mild aqueous conditions [4]. This approach offers significant advantages in terms of substrate scope and reaction conditions, allowing for variation of substituents at the 2nd and 4th positions of the thiazole ring [4].
Recent developments in multi-component reactions have introduced one-pot synthesis strategies that streamline the multi-step process. These approaches employ iodine/tert-butyl hydroperoxide (I2/TBHP) as an initiator and oxidant system to realize carbon-hydrogen functionalization in domino reactions [5]. This methodology demonstrates wide functional group tolerance and high potential for pharmaceutical applications [5].
The incorporation of mechanochemical synthesis represents another significant advancement in multi-step pathways. Ball-milling approaches using coupling reagents such as ethylcarbodiimide hydrochloride under solvent-free conditions have achieved conversion rates of 97% within 10 minutes, significantly outperforming traditional reflux methods .
The preparation of key intermediates requires careful consideration of reaction conditions and synthetic strategies. The 2-(4-methoxyphenyl)-1,3-thiazol-4-amine intermediate represents a critical building block in the overall synthetic pathway . This intermediate can be prepared through multiple routes, each offering distinct advantages in terms of yield and purity.
The most straightforward approach involves the direct condensation of 4-methoxyphenylthioamide with appropriate halogenated ketones. Potassium carbonate in dimethylformamide at 80°C for 12 hours provides yields of 65-70% for the thiazole formation step [2]. The reaction conditions require careful control of temperature and reaction time to minimize side reactions and maximize product formation.
An alternative strategy employs the use of phenacyl bromide as the halogenated component. This approach utilizes triethylamine as a base and proceeds through a nucleophilic substitution mechanism followed by cyclization [7]. The reaction conditions are generally milder than those required for other halogenated ketones, making this approach particularly suitable for sensitive substrates.
The acetylation of the thiazole intermediate to form the acetyl derivative requires specific conditions to ensure complete conversion. Acetic anhydride in the presence of a suitable base provides the desired acetylated product . The reaction typically proceeds at room temperature or slightly elevated temperatures, with reaction times ranging from 2 to 6 hours depending on the specific conditions employed.
For the benzamide coupling step, several coupling reagents have been evaluated. N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) provides good yields but requires extended reaction times [2]. More efficient alternatives include the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt in dichloromethane at room temperature for 24 hours, achieving yields of 50-55% [2].
The mechanistic pathways for the formation of 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide involve several distinct steps, each proceeding through well-defined intermediates and transition states. Understanding these mechanisms is crucial for optimizing reaction conditions and improving overall yields.
The thiazole ring formation mechanism follows the classical Hantzsch pathway, beginning with nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone [3]. This initial nucleophilic substitution results in the formation of a carbon-sulfur bond with concomitant halide elimination. The intermediate undergoes subsequent cyclization through nucleophilic attack by the nitrogen atom on the carbonyl carbon, forming the five-membered thiazole ring system [3].
The Cook-Heilbron mechanism provides an alternative pathway for thiazole formation. In this process, the lone pair on the nitrogen of the α-aminonitrile performs a nucleophilic attack on the slightly electropositive carbon of carbon disulfide [4]. This addition reaction pushes electrons from the carbon-sulfur double bond onto one of the sulfur atoms. The sulfur atom then donates its electrons to the carbon atom of the nitrile, forming a sulfur-carbon sigma bond through an intramolecular 5-exo-dig cyclization [4].
The acetylation mechanism involves the formation of an acylium ion intermediate when acetic anhydride reacts with the amino group of the thiazole derivative. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, resulting in tetrahedral intermediate formation followed by elimination of the leaving group to yield the acetylated product .
The final amidation step proceeds through a standard amide coupling mechanism. When using carbodiimide coupling reagents, the carboxylic acid first reacts with the coupling reagent to form an O-acylisourea intermediate [8]. This activated intermediate then undergoes nucleophilic attack by the amine component to form the desired amide bond with concurrent elimination of the urea byproduct [8].
Recent mechanistic studies have employed density functional theory calculations to elucidate the detailed electronic structure and reaction pathways. These computational approaches provide insights into transition state geometries, activation energies, and preferred reaction channels [9]. Such mechanistic understanding enables rational design of improved synthetic strategies and optimization of reaction conditions.
The development of environmentally benign synthetic approaches for 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide synthesis has become increasingly important in pharmaceutical chemistry. Green chemistry principles emphasize the use of renewable starting materials, non-toxic catalysts, and mild reaction conditions to minimize environmental impact [10].
Microwave-assisted synthesis represents a significant advancement in green chemistry approaches. This technique accelerates reactions while reducing energy consumption and reaction times [11]. For thiazole derivative synthesis, microwave irradiation at 100°C for 20 minutes has achieved yields of 80-85%, compared to conventional heating methods that require several hours [11]. The enhanced reaction rates result from efficient energy transfer and uniform heating throughout the reaction mixture.
Ultrasound-mediated synthesis offers another green alternative for thiazole preparation. Sonochemical activation provides mechanical energy that facilitates bond formation and breaking processes [11]. This approach often enables reactions to proceed under milder conditions with reduced solvent requirements and shorter reaction times [11].
The selection of green solvents plays a crucial role in sustainable synthesis. Water emerges as the preferred solvent due to its environmental benignity and safety profile [12]. Polyethylene glycol-600 (PEG-600) has proven particularly effective as a green reaction medium, enabling reactions to proceed at room temperature while acting as a phase-transfer catalyst [11]. This solvent system increases reaction rates by facilitating nucleophilic substitution processes and subsequent cyclization reactions [11].
Ionic liquids represent another class of green solvents with unique properties including low volatility, thermal stability, and tunable solubility characteristics [13]. These solvents can be recycled and reused multiple times, reducing waste generation and improving overall process sustainability [13]. Recent studies have demonstrated the successful application of ionic liquids in thiazole synthesis with comparable or enhanced yields relative to conventional organic solvents [13].
Deep eutectic solvents (DES) have emerged as promising alternatives to traditional organic solvents. These solvents are formed by mixing hydrogen bond donors and acceptors, resulting in liquids with melting points lower than their individual components [13]. DES systems offer advantages including biodegradability, low toxicity, and ease of preparation from readily available starting materials [13].
Solvent-free conditions represent the ultimate green approach, eliminating solvent waste entirely. Mechanochemical synthesis using ball-milling techniques enables reactions to proceed in the solid state without added solvents [14]. This approach has achieved quantitative conversions for amide bond formation using thermo-mechanochemical activation [14]. The process involves simultaneous mechanical and thermal activation, enabling direct conversion of carboxylic acids and amines to amides without coupling reagents or catalysts [14].
Catalyst-free approaches further enhance the green chemistry profile of synthetic methods. Recent developments have demonstrated the synthesis of thiazole derivatives using elemental sulfur as a sulfur source in combination with DMSO as a green solvent [11]. This approach eliminates the need for transition metal catalysts while maintaining high yields and selectivity [11].
The purification and analytical validation of 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide requires sophisticated techniques to ensure product purity and structural confirmation. Traditional purification methods combined with modern analytical approaches provide comprehensive characterization capabilities.
Column chromatography remains the primary purification technique for thiazole derivatives. Silica gel chromatography using ethyl acetate/hexane gradient elution systems provides effective separation of the desired product from reaction byproducts and unreacted starting materials [2]. The purification typically achieves greater than 95% purity as determined by high-performance liquid chromatography analysis [2].
Recrystallization techniques offer an alternative purification approach, particularly for compounds with favorable crystallization properties. Ethanol/water mixtures provide suitable recrystallization solvents for many thiazole derivatives, yielding highly pure crystalline products [2]. The recrystallization process not only improves purity but also enables X-ray crystallographic analysis for definitive structural confirmation [7].
High-Performance Liquid Chromatography (HPLC) serves as the primary analytical technique for purity determination and quantitative analysis. Reverse-phase HPLC using C18 columns with acetonitrile/water mobile phases provides excellent separation and detection capabilities [15] [16]. The method typically employs UV detection at 254 nm, taking advantage of the aromatic chromophores present in the thiazole and benzamide moieties [15] [16].
HPLC method validation follows International Conference on Harmonization (ICH) guidelines, encompassing specificity, linearity, precision, accuracy, and limits of detection and quantification [17]. Specificity evaluation ensures no interference from excipients or impurities present in the sample matrix [17]. Linearity assessment typically achieves correlation coefficients (r²) exceeding 0.99 across the analytical range [17].
Precision studies encompass both repeatability and intermediate precision measurements. Repeatability values, expressed as relative standard deviation (RSD), typically fall below 2% for well-optimized methods [17]. Intermediate precision, evaluated across multiple days and analysts, generally achieves RSD values below 3% [17].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation for the synthesized compounds. Proton NMR (¹H NMR) analysis reveals characteristic signals for the thiazole ring protons in the 6.7 ppm region [18]. The methoxy group protons appear as a singlet at approximately 3.8 ppm, while aromatic protons span the 6.39-7.65 ppm range [18]. The acetyl linkage manifests as distinctive signals that confirm successful coupling reactions [18].
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary structural information, with the number of signals corresponding to magnetically non-equivalent carbon atoms [18]. The aromatic carbons of the thiazole ring system exhibit characteristic chemical shifts that can be assigned through comparison with literature values [18].
Mass spectrometry, particularly high-resolution mass spectrometry, offers precise molecular weight determination and structural elucidation capabilities [19]. Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry provides mass accuracy to four decimal places, enabling sum formula determination for molecular ions [19]. Tandem mass spectrometry (MS/MS) experiments generate fragment ions that provide valuable structural information through fragmentation pattern analysis [19].
The combination of ultra-performance liquid chromatography with high-resolution mass spectrometry (UPLC-HRMS) enables simultaneous separation and structural characterization of complex mixtures [19]. This approach proves particularly valuable for analyzing reaction mixtures and identifying trace impurities that may be present in the final product [19].
Infrared (IR) spectroscopy provides functional group identification and confirmation of successful synthetic transformations [9]. The amide carbonyl stretch typically appears around 1634-1612 cm⁻¹, while NH stretching vibrations manifest in the 3417-3238 cm⁻¹ region [9]. The absence of unreacted starting material functional groups confirms complete conversion in the synthetic process [9].
Validation of analytical methods requires establishment of detection limits and quantification limits appropriate for the intended application. Limit of detection (LOD) values typically range from 0.009 to 0.017 μg/mL depending on the specific matrix and analytical conditions [20]. Limit of quantification (LOQ) values generally fall between 0.028 and 0.052 μg/mL for optimized methods [20].
Recovery studies evaluate the efficiency of sample preparation and analytical procedures. Spiked sample recovery experiments typically achieve recovery rates between 93.61% and 98.08% at various concentration levels [20]. These values demonstrate the reliability and accuracy of the analytical methodology for quantitative determinations.